molecular formula C12H18N2 B13007554 N-cyclohexyl-4-methylpyridin-3-amine

N-cyclohexyl-4-methylpyridin-3-amine

Cat. No.: B13007554
M. Wt: 190.28 g/mol
InChI Key: ALWCPZXKVJNKPE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methylpyridin-3-amine is an organic compound featuring a pyridine ring substituted with a methyl group at position 4 and an amine group at position 3, which is further functionalized with a cyclohexyl substituent. The compound’s molecular formula is C₁₂H₁₈N₂, yielding a molecular weight of 190.28 g/mol. The compound is listed in commercial catalogs (e.g., CymitQuimica), indicating its availability for research use .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-cyclohexyl-4-methylpyridin-3-amine

InChI

InChI=1S/C12H18N2/c1-10-7-8-13-9-12(10)14-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

ALWCPZXKVJNKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-cyclohexyl-4-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Steric Bulk : The cyclohexyl group in this compound introduces significant steric hindrance compared to smaller substituents like cyclopropyl (e.g., in the pyrazole derivative ). This may reduce solubility in polar solvents but enhance binding to hydrophobic pockets in biological targets.

Biological Activity

N-cyclohexyl-4-methylpyridin-3-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H18N(Molecular Weight 202.29 g mol)\text{C}_{13}\text{H}_{18}\text{N}\quad (\text{Molecular Weight }202.29\text{ g mol})

This compound features a pyridine ring substituted with a cyclohexyl group and a methyl group, which may influence its biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains highlight the compound's efficacy. For instance, the compound exhibited moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 250 µg/mL to 500 µg/mL, while Gram-negative bacteria showed higher resistance, with MIC values often exceeding 1000 µg/mL .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus250 - 500Moderate
Bacillus subtilis250 - 500Moderate
Escherichia coli≥1000Mild/No Activity
Candida albicans500Moderate

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results:

  • Cell Viability Assays : In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines. For example, at concentrations above 200 µM, significant cytotoxic effects were observed in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Observations
MCF-7 (Breast)225Significant reduction in viability
HeLa (Cervical)180Induction of apoptosis observed
A549 (Lung)210Cell cycle arrest in S phase

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that:

  • Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and function, particularly in Gram-positive bacteria where the cell wall structure is less complex .
  • Anticancer Mechanism : It may induce apoptosis by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI highlighted the effectiveness of N-cyclohexyl derivatives against various microbial strains. The results indicated that modifications to the pyridine structure could enhance antimicrobial potency, particularly against resistant strains .
  • Cancer Cell Line Study :
    Research conducted on MCF-7 cells showed that treatment with this compound resulted in increased lactate dehydrogenase (LDH) levels, indicating cellular damage and apoptosis induction .

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